molecular formula C31H31N3O3 B15035905 2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 362487-42-1

2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B15035905
CAS No.: 362487-42-1
M. Wt: 493.6 g/mol
InChI Key: GVWXHEZLJCSHMU-UHFFFAOYSA-N
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Description

2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a hexahydroquinoline core, a pyridine ring, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together under reflux conditions.

    Introduction of the Phenoxyphenyl Group: This step involves the nucleophilic aromatic substitution reaction where the phenoxyphenyl group is introduced to the hexahydroquinoline core.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring and the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although more research is needed to confirm this.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 2,7,7-trimethyl-N-(4-chloropyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

Compared to similar compounds, 2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to the presence of the 4-methylpyridin-2-yl group. This group may confer specific binding properties and biological activity that are not present in other similar compounds.

Properties

CAS No.

362487-42-1

Molecular Formula

C31H31N3O3

Molecular Weight

493.6 g/mol

IUPAC Name

2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C31H31N3O3/c1-19-13-14-32-26(15-19)34-30(36)27-20(2)33-24-17-31(3,4)18-25(35)29(24)28(27)21-9-8-12-23(16-21)37-22-10-6-5-7-11-22/h5-16,28,33H,17-18H2,1-4H3,(H,32,34,36)

InChI Key

GVWXHEZLJCSHMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C)C

Origin of Product

United States

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